1-(6-(1H-1,2,4-triazol-1-yl)pyridazin-3-yl)-N-(1H-benzo[d]imidazol-2-yl)piperidine-3-carboxamide
Description
This compound features a pyridazine core substituted with a 1,2,4-triazole moiety at the 6-position, linked to a piperidine ring bearing a carboxamide group. The carboxamide is further substituted with a benzimidazole group, a nitrogen-rich heterocycle known for its role in medicinal chemistry.
Properties
IUPAC Name |
N-(1H-benzimidazol-2-yl)-1-[6-(1,2,4-triazol-1-yl)pyridazin-3-yl]piperidine-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19N9O/c29-18(24-19-22-14-5-1-2-6-15(14)23-19)13-4-3-9-27(10-13)16-7-8-17(26-25-16)28-12-20-11-21-28/h1-2,5-8,11-13H,3-4,9-10H2,(H2,22,23,24,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BWONBNQUZWJYRL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)C2=NN=C(C=C2)N3C=NC=N3)C(=O)NC4=NC5=CC=CC=C5N4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19N9O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 1-(6-(1H-1,2,4-triazol-1-yl)pyridazin-3-yl)-N-(1H-benzo[d]imidazol-2-yl)piperidine-3-carboxamide is a novel triazole derivative that has garnered attention due to its potential biological activities. This article reviews its pharmacological significance, mechanisms of action, and various biological effects based on recent studies.
Chemical Structure and Properties
The molecular formula of this compound is with a molecular weight of approximately 423.43 g/mol. The structure includes a triazole ring, a pyridazine moiety, and a benzimidazole group, which are known to enhance biological activity through various mechanisms.
Biological Activity Overview
This compound has shown promise in several areas of biological activity:
1. Antimicrobial Activity
Studies indicate that triazole derivatives exhibit significant antimicrobial properties. For instance, compounds with similar structures have been tested against various bacterial strains such as Escherichia coli and Staphylococcus aureus, demonstrating minimum inhibitory concentrations (MIC) as low as 6.25 μg/mL for effective antimicrobial action .
2. Anticancer Properties
Research has highlighted the anticancer potential of triazole derivatives. In vitro studies have shown that related compounds can inhibit the proliferation of cancer cell lines, including colon cancer (HCT-116) and breast cancer (T47D), with IC50 values ranging from 27.3 μM to 43.4 μM . The presence of the triazole and benzimidazole rings is believed to contribute to these effects through mechanisms involving apoptosis induction and cell cycle arrest.
3. Antiparasitic Effects
Triazole derivatives have also been investigated for their antiparasitic activities. For example, certain derivatives have shown effectiveness against Trypanosoma cruzi, the causative agent of Chagas disease, with significant reductions in parasite viability observed at concentrations as low as 25 μg/mL .
The biological activities of this compound can be attributed to several mechanisms:
- Inhibition of Enzyme Activity : Triazoles often act as enzyme inhibitors, affecting pathways critical for microbial and cancer cell survival.
- Interference with Nucleic Acid Synthesis : The structural similarity to nucleobases allows triazoles to interfere with DNA/RNA synthesis in pathogens and cancer cells.
Case Studies
Several studies have documented the efficacy of triazole derivatives similar to the compound :
Scientific Research Applications
Antimicrobial Activity
Research indicates that compounds with triazole rings often exhibit significant antimicrobial properties. The presence of the triazole moiety in this compound suggests potential effectiveness against various bacterial and fungal strains. Studies have shown that similar triazole derivatives possess broad-spectrum antimicrobial activities, making them candidates for further exploration in drug development aimed at treating infections caused by resistant pathogens .
Anticancer Properties
The compound's structural elements may also confer anticancer properties. Triazole derivatives have been linked to the inhibition of cancer cell proliferation through various mechanisms, including the induction of apoptosis and disruption of cell cycle progression. Preliminary studies suggest that this compound could be evaluated for its efficacy against different cancer cell lines, potentially leading to new therapeutic agents in oncology .
Antifungal Activity
Given the known antifungal properties of triazoles, this compound may be effective against fungal infections. Its ability to interfere with fungal cell wall synthesis and function positions it as a candidate for antifungal drug development, particularly in light of rising antifungal resistance .
Synthesis and Characterization
Recent studies have focused on synthesizing derivatives of this compound and characterizing their biological activities. For instance, derivatives were synthesized and evaluated for their antimicrobial properties using methods such as agar diffusion and MIC determination. Results indicated moderate activity against common bacterial strains like Staphylococcus aureus and Escherichia coli, suggesting potential for further optimization .
Quantum Chemical Investigations
Quantum chemical methods have been employed to investigate the electronic properties of this compound. These studies provide insights into molecular interactions that can influence biological activity, aiding in the rational design of more potent derivatives .
Comparison with Similar Compounds
Table 1: Structural and Physicochemical Comparisons
Functional Group Analysis
- Triazole Variants: The target compound’s 1,2,4-triazole differs from 1,2,3-triazoles in (e.g., 8p, 11b).
- Benzimidazole vs. Pyrrole/Pyridine : The benzimidazole group in the target compound introduces rigidity and aromaticity, which may improve receptor affinity compared to smaller substituents like pyrrole () or pyridine (). However, this could reduce solubility .
- Piperidine vs. Piperazine : Piperidine (target compound) lacks the additional nitrogen in piperazine (), which may alter basicity and membrane permeability .
Structure-Activity Relationship (SAR) Insights
- Substituent Bulk : Bulky groups (e.g., benzimidazole) correlate with increased target affinity but reduced solubility. Smaller groups (e.g., pyrrole in ) improve pharmacokinetics but may weaken binding .
- Triazole Position : 1,2,4-Triazoles (target) vs. 1,2,3-triazoles () influence electronic properties and metabolic stability, with 1,2,4-triazoles being less prone to oxidation .
Q & A
Q. What are the critical structural features influencing the biological activity of this compound?
The compound’s activity is attributed to its heterocyclic framework:
- Piperidine core : Provides conformational rigidity and serves as a scaffold for functional group attachment .
- Triazole-pyridazine moiety : Enhances π-π stacking with biological targets (e.g., enzymes, receptors) and modulates electronic properties .
- Benzimidazole group : Contributes to hydrogen bonding and hydrophobic interactions, critical for target binding . Methodological insight: Use molecular docking studies to map interactions between these groups and target proteins (e.g., kinases, cytochrome P450 enzymes).
Q. What synthetic strategies are employed to prepare this compound?
Synthesis involves multi-step routes:
- Step 1 : Formation of the piperidine-3-carboxamide core via Ugi or Passerini reactions .
- Step 2 : Introduction of the triazole-pyridazine moiety using copper-catalyzed azide-alkyne cycloaddition (CuAAC) .
- Step 3 : Coupling with benzimidazole via nucleophilic substitution or amide bond formation . Key optimization: Monitor intermediates with LC-MS and purify via flash chromatography (hexane/EtOAC gradients) .
Q. How is the compound characterized for purity and structural integrity?
- Nuclear Magnetic Resonance (NMR) : H and C NMR confirm regioselectivity of triazole attachment and carboxamide formation .
- High-Resolution Mass Spectrometry (HRMS) : Validates molecular weight (±5 ppm accuracy) .
- HPLC : Assesses purity (>95%) using C18 columns and acetonitrile/water mobile phases .
Advanced Research Questions
Q. How can structural-activity relationships (SAR) resolve contradictions in reported biological data?
Example contradiction: A structurally analogous compound (Table in ) shows antibacterial activity, while this compound exhibits anticancer potential. SAR approach :
- Substituent analysis : Compare tert-butyl (lipophilic) vs. benzimidazole (hydrogen-bonding) groups to determine hydrophobicity’s role in target selectivity.
- In vitro assays : Test against panels of cancer cell lines (e.g., NCI-60) and bacterial strains (e.g., Gram-positive/-negative) under standardized protocols . Data reconciliation : Use computational models (e.g., QSAR) to correlate logP values with membrane permeability differences .
Q. What experimental designs are recommended to elucidate the mechanism of action?
- Target identification :
- Kinase profiling : Screen against 400+ kinases using competitive binding assays (e.g., DiscoverX KINOMEscan) .
- Proteomics : Perform pull-down assays with biotinylated derivatives and analyze bound proteins via LC-MS/MS .
- Functional studies :
- Apoptosis assays : Measure caspase-3/7 activation in treated cancer cells .
- Microscopy : Track cellular uptake using fluorescently labeled analogs .
Q. How can bioavailability challenges be addressed during lead optimization?
Key issues : Low solubility (high logP due to benzimidazole) and metabolic instability (triazole oxidation). Strategies :
- Prodrug design : Introduce phosphate esters on the piperidine nitrogen to enhance aqueous solubility .
- CYP450 inhibition assays : Co-administer with cytochrome inhibitors (e.g., ketoconazole) to identify metabolic hotspots .
- Nanoparticle formulation : Encapsulate in PEGylated liposomes to improve circulation time .
Methodological Guidance Table
| Research Objective | Recommended Techniques | Key Parameters | Reference |
|---|---|---|---|
| Target Binding | Surface Plasmon Resonance (SPR) | KD values, binding kinetics | |
| Metabolic Stability | Liver microsome assays | Half-life (t1/2), intrinsic clearance | |
| Cellular Uptake | Confocal microscopy | Localization (e.g., nucleus vs. cytoplasm) | |
| SAR Validation | X-ray crystallography | Protein-ligand co-crystal structures |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
